molecular formula C16H15NO5S B2862176 N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide CAS No. 706769-89-3

N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide

Cat. No. B2862176
CAS RN: 706769-89-3
M. Wt: 333.36
InChI Key: HTBBWZUBGGRBLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to “N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions .


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.


Chemical Reactions Analysis

These compounds and their derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide derivatives has been extensively studied, with these compounds exhibiting varying degrees of antimicrobial activity. For instance, some derivatives have been synthesized and evaluated for their antibacterial efficacy, showing moderate to weak inhibition against different bacterial strains compared to standard antibiotics like ciprofloxacin (Aziz‐ur‐Rehman et al., 2015). Additionally, other studies have focused on the antibacterial evaluation of sulfonohydrazide derivatives, with certain molecules demonstrating moderate activity against various bacterial strains, indicating their potential as antibacterial agents (A. Siddiqa et al., 2014).

Anticancer and Drug Resistance Research

Derivatives of N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide have also been investigated for their potential in cancer treatment, particularly in overcoming multidrug resistance (MDR). A study on nordihydroguaiaretic acid (NDGA) derivatives, including methylsulfonyl NDGA, revealed their ability to inhibit MDR1 gene expression and significantly suppress drug-resistant cancer cells, suggesting their utility as adjuvant therapy in cancer treatment to enhance the efficacy of traditional chemotherapeutic agents (L. Huang et al., 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c18-16(10-23(19,20)9-12-4-2-1-3-5-12)17-13-6-7-14-15(8-13)22-11-21-14/h1-8H,9-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBBWZUBGGRBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332593
Record name N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810092
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide

CAS RN

706769-89-3
Record name N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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